[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate
Description
The compound [1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate is a hydrazone derivative characterized by a naphthalene core linked to a hydrazinylidene group and a 2-chlorobenzoate ester. The (E)-configuration of the hydrazinylidene moiety is critical for its structural stability and intermolecular interactions, as seen in analogous compounds . The 4-butylphenoxyacetyl substituent introduces lipophilicity, while the 2-chlorobenzoate ester contributes to electronic effects via the electron-withdrawing chlorine atom.
Properties
Molecular Formula |
C30H27ClN2O4 |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C30H27ClN2O4/c1-2-3-8-21-13-16-23(17-14-21)36-20-29(34)33-32-19-26-24-10-5-4-9-22(24)15-18-28(26)37-30(35)25-11-6-7-12-27(25)31/h4-7,9-19H,2-3,8,20H2,1H3,(H,33,34)/b32-19+ |
InChI Key |
HTKGCXVFYCWSGS-BIZUNTBRSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
The compound [1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate, also referred to as a hydrazone derivative, presents a complex molecular structure that may exhibit significant biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.
Structural Characteristics
- Molecular Formula : C23H20ClN2O3
- SMILES : CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
- Molecular Weight : 404.87 g/mol
Biological Activity Overview
Hydrazones have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has not been extensively studied in published literature; however, related compounds suggest potential pharmacological properties.
Antimicrobial Activity
Research indicates that hydrazone derivatives can possess antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Hydrazone compounds are also explored for their anticancer properties. Studies have indicated that certain hydrazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structural features of the compound may contribute to its ability to interact with cellular targets involved in cancer progression.
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 389.14958 | 194.1 |
| [M+Na]+ | 411.13152 | 207.3 |
| [M+NH4]+ | 406.17612 | 200.3 |
| [M+K]+ | 427.10546 | 199.2 |
| [M-H]- | 387.13502 | 200.6 |
Case Studies
- Antimicrobial Efficacy : A study on similar hydrazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the hydrazone moiety may enhance membrane permeability, leading to cell lysis.
- Anticancer Properties : Research involving hydrazones indicated their potential in inhibiting tumor growth in vitro by inducing apoptosis in human cancer cell lines such as HeLa and MCF-7.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Hydrazone Derivatives
- Hydrazinylidene Configuration : The target compound’s (E)-configuration is consistent with derivatives like the bromobenzoyl analog , ensuring planarity and facilitating intermolecular interactions. In contrast, Z-configuration compounds (e.g., ) exhibit distinct packing due to steric hindrance .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Hydrogen Bonding: The target compound likely forms N–H⋯O bonds akin to ’s hydrazonoyl chloride, which organizes molecules into chains . highlights the role of graph set analysis in predicting such patterns .
- Solubility: The 4-butylphenoxy group may reduce aqueous solubility compared to methoxy or ethyl substituents, as seen in and .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
